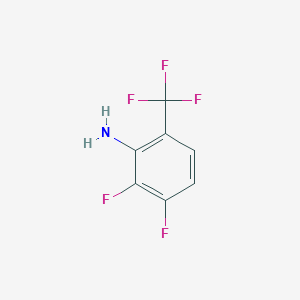

2,3-Difluoro-6-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUZXPMLPYDZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575753 | |

| Record name | 2,3-Difluoro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124185-34-8 | |

| Record name | 2,3-Difluoro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 2,3-Difluoro-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2,3-difluoro-6-(trifluoromethyl)aniline, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The synthesis involves a two-step process commencing with the nitration of 1,2-difluoro-3-(trifluoromethyl)benzene, followed by the reduction of the resulting nitro intermediate. This document furnishes detailed experimental protocols, quantitative data from analogous reactions, and visual representations of the synthetic pathway and experimental workflow.

Synthesis Pathway Overview

The proposed synthesis of this compound is achieved through the following two key transformations:

-

Step 1: Nitration of 1,2-Difluoro-3-(trifluoromethyl)benzene. The initial step involves the electrophilic aromatic substitution of 1,2-difluoro-3-(trifluoromethyl)benzene to introduce a nitro group at the C6 position, yielding 2,3-difluoro-6-nitro-(trifluoromethyl)benzene. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The two fluorine atoms are ortho, para-directing, while the trifluoromethyl group is a strong meta-director. The desired C6 position is ortho to one fluorine and the trifluoromethyl group, and para to the second fluorine atom. Achieving high selectivity for this isomer may require careful optimization of reaction conditions due to the competing directing effects and potential for steric hindrance.

-

Step 2: Reduction of 2,3-Difluoro-6-nitro-(trifluoromethyl)benzene. The subsequent step is the reduction of the nitro group of 2,3-difluoro-6-nitro-(trifluoromethyl)benzene to an amino group, affording the target molecule, this compound. This transformation can be effectively carried out using catalytic hydrogenation, a method known for its high efficiency and compatibility with various functional groups, including halogens and trifluoromethyl moieties.

Experimental Protocols

The following protocols are based on established methodologies for similar transformations and may require optimization for the specific substrates described.

Step 1: Synthesis of 2,3-Difluoro-6-nitro-(trifluoromethyl)benzene

This procedure is adapted from standard nitration protocols for deactivated aromatic compounds.

Materials:

-

1,2-Difluoro-3-(trifluoromethyl)benzene

-

Fuming nitric acid (90%)

-

Fuming sulfuric acid (20% SO₃)

-

Ice

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool fuming sulfuric acid (5 equivalents) to 0 °C in an ice-salt bath.

-

Slowly add 1,2-difluoro-3-(trifluoromethyl)benzene (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 5 °C.

-

In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.2 equivalents) to a portion of fuming sulfuric acid (2 equivalents) at 0 °C.

-

Add the prepared nitrating mixture dropwise to the solution of the starting material over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure or column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro intermediate via catalytic hydrogenation.

Materials:

-

2,3-Difluoro-6-nitro-(trifluoromethyl)benzene

-

Palladium on charcoal (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas

-

Celite®

Procedure:

-

To a solution of 2,3-difluoro-6-nitro-(trifluoromethyl)benzene (1 equivalent) in ethanol or methanol in a high-pressure hydrogenation vessel, add 10% Pd/C catalyst (5-10 mol% Pd).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrogen uptake ceases. Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent used for the reaction.

-

Combine the filtrate and washings and concentrate under reduced pressure to afford the crude product.

-

The product can be purified by distillation under reduced pressure or by column chromatography if necessary.

Quantitative Data

The following tables summarize typical quantitative data for analogous nitration and nitro reduction reactions, providing a benchmark for the expected outcomes of the proposed synthesis.

Table 1: Quantitative Data for Analogous Nitration Reactions

| Starting Material | Nitrating Agent | Conditions | Yield (%) | Reference |

| 1,4-Bis(trifluoromethyl)benzene | 100% HNO₃ in 24% fuming H₂SO₄ | 90-105 °C | 35 | J. Am. Chem. Soc. 1953, 75, 4967[1] |

| Trifluoromethoxybenzene | Conc. HNO₃ / Conc. H₂SO₄ | 0 °C to rt | High | General Protocol |

| Methyl Benzoate | Conc. HNO₃ / Conc. H₂SO₄ | < 6 °C | ~80-90 | Educational Resource |

Table 2: Quantitative Data for Analogous Nitro Group Reductions

| Starting Material | Reducing Agent/Catalyst | Conditions | Yield (%) | Reference |

| 2-Bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene | Pd/C, H₂ | 20-25 °C, Ethanol | High | Patent EP2266961B1[2] |

| Nitrobenzene | Pt⊂MOF-801(h), H₂ | Room Temperature, Water | >99 | ResearchGate Article |

| Various Nitroarenes | PdNPs–PAAS, H₂ | Room Temperature, Water | High | ResearchGate Article |

| Nitrobenzene | Co/N−C, N₂H₄·H₂O | 80 °C, Ethanol | >99 | ResearchGate Article |

Visualizations

Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow: Nitration (Step 1)

Caption: Workflow for the nitration of 1,2-difluoro-3-(trifluoromethyl)benzene.

Experimental Workflow: Reduction (Step 2)

Caption: Workflow for the catalytic hydrogenation of 2,3-difluoro-6-nitro-(trifluoromethyl)benzene.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-6-(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of fluorine atoms and a trifluoromethyl group on the aniline scaffold imparts unique electronic and lipophilic properties, which can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of derivative compounds. This guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for its analysis.

Core Physicochemical Properties

Quantitative data for this compound is summarized below. Due to the limited availability of experimental data for this specific compound, properties of structurally similar compounds are included for comparative purposes.

| Property | This compound | 3-(Trifluoromethyl)aniline (Analogue) | 2,6-Difluoroaniline (Analogue) |

| Molecular Formula | C7H4F5N[1] | C7H6F3N[2][3] | C6H5F2N[4] |

| Molecular Weight | 197.11 g/mol [1] | 161.12 g/mol [2][3] | 129.11 g/mol [4] |

| Melting Point | Not available | 5-6 °C[3] | Not available |

| Boiling Point | Not available | 187 °C[3] | 51-52 °C at 15 mmHg |

| Density | Not available | 1.29 g/mL at 25 °C[3] | 1.199 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.480[3] | n20/D 1.508 |

| Vapor Pressure | Not available | 0.3 mmHg at 20 °C[3] | Not available |

Experimental Protocols

The following are generalized experimental protocols for the analytical characterization of this compound, based on established methods for similar fluorinated aromatic amines.

Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for assessing the purity of this compound and identifying any related substances.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. The addition of a small amount of an acid, such as 0.1% formic acid, can improve peak shape.

-

Detection: UV detection at a wavelength of 254 nm is appropriate for aromatic compounds.

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL.

-

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Identification and Quantification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for analyzing this compound and its potential volatile impurities.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column is generally effective.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection depending on the concentration of the analyte.

-

Oven Program: A temperature gradient is used to separate compounds with different boiling points.

-

MS Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., toluene, dichloromethane) to a final concentration of approximately 100-500 µg/mL.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.

Methodology:

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: A suitable deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

-

Experiments:

-

¹H NMR: To identify the proton environments on the aromatic ring and the amine group.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

¹⁹F NMR: Crucial for confirming the presence and chemical environments of the difluoro and trifluoromethyl groups.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms and confirm the substitution pattern on the aromatic ring.

-

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the purity analysis of a chemical intermediate like this compound.

Caption: Workflow for the analytical characterization of this compound.

Logical Relationship for Structural Elucidation

The following diagram outlines the logical steps involved in confirming the structure of this compound using various analytical techniques.

Caption: Logical workflow for the structural elucidation of this compound.

References

2,3-Difluoro-6-(trifluoromethyl)aniline molecular weight and formula

For researchers, scientists, and professionals in drug development, precise molecular information is foundational. This guide provides the core physicochemical properties of 2,3-Difluoro-6-(trifluoromethyl)aniline, a fluorinated aniline derivative of interest in synthetic chemistry and materials science.

Molecular Formula and Weight

The fundamental identifying characteristics of this compound are its molecular formula and weight. These have been determined to be C7H4F5N with a molecular weight of approximately 197.11 g/mol .[1][2] This data is crucial for stoichiometric calculations in reaction synthesis and for analytical characterization.

A summary of these key identifiers is presented in the table below for quick reference.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 124185-34-8 |

| Molecular Formula | C7H4F5N |

| Molecular Weight | 197.11 g/mol [1][2] |

| Alternate Molecular Weight | 197.10500 g/mol [3] |

References

An In-depth Technical Guide to the Solubility of 2,3-Difluoro-6-(trifluoromethyl)aniline in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Physicochemical Properties of 2,3-Difluoro-6-(trifluoromethyl)aniline

While specific solubility data is scarce, the following table summarizes the known physical and chemical properties of this compound, which are crucial for understanding its general solubility behavior and for designing experimental procedures.

| Property | Value |

| CAS Number | 124185-34-8 |

| Molecular Formula | C₇H₄F₅N |

| Molecular Weight | 197.11 g/mol |

| Density | 1.474 g/cm³ |

| Boiling Point | 170.9 °C at 760 mmHg |

| Flash Point | 67.5 °C |

Data sourced from publicly available chemical supplier information.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions. The "like dissolves like" principle is a fundamental starting point, suggesting that this fluorinated aniline will exhibit higher solubility in solvents with similar polarity. The diagram below illustrates the key relationships influencing solubility.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The following protocol details the isothermal shake-flask method, a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)

-

Analytical balance (±0.1 mg precision)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system, as appropriate for the analyte and solvent.

3.2. Procedure

-

Preparation of Solvent Systems: Use high-purity, anhydrous organic solvents to avoid variability in results.

-

Addition of Solute: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended. Preliminary experiments should be conducted to determine the minimum time required to reach a stable concentration.

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered sample with a known volume of a suitable solvent to bring the analyte concentration within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

-

Calculation of Solubility:

-

Determine the concentration of the analyte in the diluted sample by interpolation from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the solubility of the compound in the specific solvent at the tested temperature, typically expressed in units such as mg/mL or mol/L.

-

Visualized Experimental Workflow

The following diagram provides a visual representation of the key steps involved in the shake-flask method for determining solubility.

Spectroscopic Analysis of 2,3-Difluoro-6-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2,3-Difluoro-6-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical research. The document details its expected infrared (IR) and mass spectrometry (MS) data, offering a predictive framework for its identification and characterization.

Introduction

This compound (CAS No. 124185-34-8) is an aromatic amine with a molecular formula of C₇H₄F₅N and a molecular weight of 197.11 g/mol .[1] Its structure, featuring a trifluoromethyl group and two fluorine atoms on the aniline ring, imparts unique chemical and physiological properties, making it a valuable building block in the synthesis of novel bioactive molecules. Accurate spectroscopic analysis is crucial for its quality control and for tracking its incorporation into larger, more complex structures. This guide outlines the expected spectroscopic signature of this compound.

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its aniline and fluorinated aromatic functionalities. While a definitive experimental spectrum is not publicly available, the expected vibrational frequencies can be inferred from data on similar compounds such as aniline and other fluorinated aromatic amines.[2][3][4][5]

Table 1: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 1620 - 1580 | Strong | N-H bending and Aromatic C=C stretching |

| 1520 - 1480 | Medium | Aromatic C=C stretching |

| 1350 - 1300 | Strong | C-N stretching |

| 1300 - 1100 | Very Strong | C-F stretching (from CF₃ group) |

| 1100 - 1000 | Strong | C-F stretching (from aromatic C-F) |

| 900 - 700 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

| 197 | [C₇H₄F₅N]⁺ | (Molecular Ion) |

| 178 | [C₇H₃F₄N]⁺ | HF |

| 128 | [C₆H₃F₂N]⁺ | CF₃ |

| 101 | [C₅H₃F]⁺ | HCN, CF₂ |

Fragmentation Pathway

The fragmentation of this compound under electron ionization is likely initiated by the loss of a fluorine atom from the trifluoromethyl group or through the cleavage of the C-N bond. A plausible fragmentation pathway is illustrated below.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for obtaining IR and MS data for aromatic amines like this compound.

Infrared (IR) Spectroscopy

A common technique for acquiring the IR spectrum of a liquid sample is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

-

Instrument: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument.

-

Accessory: A diamond ATR accessory.

-

Sample Preparation: A small drop of the liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

-

Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a standard method for the analysis of volatile and thermally stable compounds.

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS), such as an Agilent 7890B GC with a 5977A MSD.

-

Sample Introduction: The sample is diluted in a suitable solvent (e.g., dichloromethane or methanol) and injected into the GC.

-

Chromatographic Separation: A non-polar capillary column (e.g., HP-5ms) is used to separate the analyte from the solvent and any impurities. The oven temperature is programmed to ensure good separation and peak shape.

-

Ionization: The separated compound enters the mass spectrometer and is ionized by a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio in a quadrupole mass analyzer.

-

Data Acquisition: The mass spectrum is recorded over a mass range of m/z 50-500.

Experimental Workflow

The overall process for the spectroscopic analysis of this compound is depicted in the following workflow diagram.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The predicted spectroscopic data and outlined methodologies in this guide serve as a valuable resource for the identification and characterization of this compound. The distinct IR absorption bands and the expected mass spectral fragmentation pattern provide a robust analytical framework for researchers in the fields of medicinal chemistry and materials science. Adherence to the described experimental protocols will ensure the acquisition of high-quality data for unambiguous structural confirmation.

References

A Technical Guide to 2,3-Difluoro-6-(trifluoromethyl)aniline for Researchers and Drug Development Professionals

An In-depth Overview of a Key Building Block in Modern Medicinal Chemistry

Introduction: 2,3-Difluoro-6-(trifluoromethyl)aniline is a highly functionalized aromatic amine that is gaining increasing attention in the fields of pharmaceutical and materials science research. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group on the aniline core, imparts distinct physicochemical properties that are highly desirable in the design of novel bioactive molecules and advanced materials. This technical guide provides a comprehensive overview of the commercial availability, synthetic methodologies, and potential applications of this versatile chemical intermediate.

Commercial Availability

This compound (CAS No. 124185-34-8) is available from a number of specialized chemical suppliers. The purity and available quantities can vary, and it is typically sold for research and development purposes. Below is a summary of representative suppliers and their offerings. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Purity | Available Quantities |

| Apollo Scientific | 98% | 250mg, 1g |

| P&S Chemicals | Information available upon request | Inquire for details |

| Ambeed | Information available upon request | Inquire for details |

| SUZHOU ARTK MEDCHEM CO.,LTD. | Information available upon request | Inquire for details |

| Aladdin | ≥97% | 10g |

Synthesis and Experimental Protocols

General Synthetic Strategy: A plausible synthetic route could start from a difluorinated benzene derivative. The trifluoromethyl group can be introduced via a Sandmeyer-type reaction on an appropriate aniline precursor or through copper-mediated trifluoromethylation. Subsequent nitration, often with a mixture of nitric and sulfuric acids, would yield a nitroaromatic intermediate. The final step would be the reduction of the nitro group to the desired aniline, commonly achieved through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like tin(II) chloride.

Example Experimental Protocol for a Structurally Similar Compound (Synthesis of 2,6-Difluoroaniline from 1,2,3-Trichlorobenzene):

This protocol illustrates a common industrial approach to synthesizing related difluoroanilines and can be adapted by skilled chemists.[1]

Step 1: Partial Fluorine Exchange

-

A pressure reactor is charged with 1,2,3-trichlorobenzene, a fluorinating agent such as potassium fluoride (KF), and a high-boiling polar aprotic solvent like N-methylpyrrolidone (NMP).

-

The mixture is heated to a high temperature (e.g., 270°C) for an extended period (e.g., 24 hours).

-

This reaction yields a mixture of difluorochlorobenzenes.

Step 2: Amination

-

The mixture of difluorochlorobenzenes is then subjected to amination.

-

This is typically carried out in a pressure reactor with aqueous ammonia and a copper catalyst (e.g., cuprous oxide) at elevated temperatures.

-

The reaction converts the chlorobenzene derivatives to their corresponding anilines.

Step 3: Separation

-

The resulting mixture of 2,6-difluoroaniline and other isomers is then separated, often by distillation or chromatography, to isolate the desired product.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] The presence of additional fluorine atoms in this compound further modulates its electronic properties and potential for hydrogen bonding, making it an attractive building block for novel therapeutics.

While specific drug development projects utilizing this exact molecule are not widely publicized, its structural motifs are found in various classes of biologically active compounds. Anilines are common starting materials for the synthesis of a wide range of pharmaceuticals, including kinase inhibitors, anti-infective agents, and central nervous system drugs.

Potential Biological Activities:

Derivatives of trifluoromethylanilines have shown promise in various therapeutic areas:

-

Antimicrobial Properties: Research on similar compounds suggests that trifluoro-aniline derivatives can exhibit antibacterial and antibiofilm properties.[3]

-

Pharmaceutical Intermediates: As a functionalized aniline, it serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and liquid crystal products.[4]

Logical Workflow for Sourcing and Utilization

The following diagram illustrates a typical workflow for a research organization looking to source and utilize this compound in a drug discovery project.

Signaling Pathways and Biological Targets

Specific signaling pathways modulated by this compound have not been definitively identified in publicly available research. However, based on the known activities of structurally related anilines and trifluoromethyl-containing compounds in drug discovery, it is plausible that derivatives of this molecule could be designed to target a variety of biological pathways.

For instance, many kinase inhibitors incorporate an aniline scaffold as a key structural element that interacts with the hinge region of the kinase domain. The unique electronic and steric properties of this compound could be leveraged to design potent and selective inhibitors of specific kinases implicated in diseases such as cancer or inflammatory disorders.

The following diagram illustrates a generalized signaling pathway that is often targeted by small molecule inhibitors derived from aniline building blocks.

Conclusion

This compound represents a valuable and highly versatile building block for the synthesis of novel compounds in the pharmaceutical and material science industries. Its unique combination of fluorine and trifluoromethyl substituents offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. While detailed experimental protocols and specific biological targets for this exact molecule require further investigation, the existing literature on related compounds provides a strong foundation for its potential applications. As research in fluorinated organic compounds continues to expand, the importance of intermediates like this compound is expected to grow.

References

safety data sheet (SDS) for 2,3-Difluoro-6-(trifluoromethyl)aniline

An in-depth technical guide on the core safety data for 2,3-Difluoro-6-(trifluoromethyl)aniline, tailored for researchers, scientists, and drug development professionals.

Disclaimer: A publicly available, official Safety Data Sheet (SDS) for this compound (CAS No. 124185-34-8) is not readily accessible. The following information is a technical guide compiled from data on structurally similar compounds and general safe handling practices for hazardous chemicals. This guide is intended for informational purposes and should not replace a formal risk assessment or an official SDS provided by a supplier.

Chemical Identification

This section provides the known identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 124185-34-8[1][2] |

| Molecular Formula | C₇H₄F₅N[1][2] |

| Molecular Weight | 197.11 g/mol [2] |

| Synonyms | 2-AMINO-3,4-DIFLUOROBENZOTRIFLUORIDE, 2,3-DIFLUORO-6-TRIFLUOROMETHYL-PHENYLAMINE[1] |

Hazard Identification and Classification

While a specific GHS classification for this compound is not publicly available, a hazard assessment can be inferred from structurally related compounds. Anilines, particularly halogenated and trifluoromethylated ones, are often associated with acute toxicity, skin and eye irritation, and potential organ toxicity.

Anticipated GHS Hazard Classification (Read-Across Approach)

Based on data for compounds like 2-Fluoro-6-(trifluoromethyl)aniline, 2,6-Difluoro-4-(trifluoromethyl)aniline, and other related anilines, the following classifications are likely:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[3]

-

Acute Toxicity, Dermal (Category 3 or 4) : Toxic or harmful in contact with skin.[4]

-

Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[3][4]

-

Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[3]

Potential Hazard Statements (H-Statements):

-

H302: Harmful if swallowed.[3]

-

H311/H312: Toxic/Harmful in contact with skin.

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[3]

Precautionary Statements (P-Statements): A comprehensive set of precautionary statements would include those for prevention, response, storage, and disposal.[4]

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5]

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4]

Physicochemical Data

No experimental physicochemical data for this compound was found. The table below presents data for structurally similar compounds to provide an estimate of its properties.

| Property | 2-Fluoro-6-(trifluoromethyl)aniline | 2,3-Difluoroaniline | 3-(Trifluoromethyl)aniline |

| CAS Number | 144851-61-6 | 4519-40-8[6] | 98-16-8 |

| Form | Liquid[7] | Liquid[8] | Liquid |

| Boiling Point | 155 °C[7] | Not Available | 187 °C |

| Melting Point | Not Available | Not Available | 5-6 °C |

| Density | 1.388 g/mL at 25 °C[7] | 1.274 g/mL at 25 °C[8] | 1.29 g/mL at 25 °C |

| Refractive Index | n20/D 1.462[7] | n20/D 1.514[8] | n20/D 1.480 |

| Flash Point | Not Available | Not Available | 87 °C (closed cup) |

Experimental Protocols

General Protocol for Safe Handling of Halogenated Anilines

-

Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[4]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after.[3]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]

-

-

Dispensing and Weighing:

-

Dispense liquids slowly to avoid splashing.

-

If the compound is a solid, handle it carefully to avoid creating dust.

-

-

Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated hazardous waste container in accordance with local, state, and federal regulations.[4]

-

Spill Response:

-

In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[4]

-

For larger spills, evacuate the area and contact emergency services.

-

Avoid breathing vapors and ensure the cleanup area is well-ventilated.

-

Representative Synthetic Protocol: Synthesis of 2,3-Difluoroaniline

The following is a summarized procedure for the synthesis of a related compound, 2,3-difluoroaniline, which illustrates the types of reagents and conditions that may be involved in aniline synthesis.[9]

-

Reaction Setup: In a reaction vessel, dissolve the starting material (e.g., a nitro- or bromo-substituted precursor) in a suitable solvent like methanol.

-

Catalyst Addition: Add a catalyst, such as 10% Palladium on carbon (Pd/C), and a reagent like triethylamine to the solution.

-

Hydrogenation: Replace the atmosphere in the vessel with hydrogen gas.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 50 °C) under a slight pressure of hydrogen for several hours.

-

Monitoring: Monitor the reaction's progress using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, remove the catalyst by filtration. The product can then be isolated from the filtrate.

Biological Activity and Signaling Pathways

There is no specific information on the biological activity or signaling pathways of this compound in the searched literature. However, trifluoromethyl-substituted anilines are a class of compounds with known biological relevance.

-

Antimicrobial Potential: Some trifluoro-aniline derivatives have demonstrated antibacterial and antibiofilm properties against pathogenic bacteria like Vibrio parahaemolyticus.[10] These compounds can cause damage to bacterial cell membranes and reduce virulence factors.[10]

-

Pharmaceutical Scaffolds: The trifluoromethyl group is a common feature in many pharmaceutical drugs due to its ability to enhance metabolic stability and binding affinity.[11] Trifluoromethylated anilines are used as building blocks in the synthesis of more complex molecules with potential therapeutic applications, such as anticancer agents and antiparasitics.[11][12]

Aniline-Induced Methemoglobinemia Pathway

A primary toxicological concern for many anilines is the induction of methemoglobinemia. While not confirmed for this specific compound, it is a plausible pathway. The process is initiated by the metabolic activation of aniline in the liver, leading to the oxidation of hemoglobin and impairing oxygen transport.

Caption: Aniline-induced methemoglobinemia pathway.

Visualizations

Experimental Workflow for Handling Hazardous Anilines

The following diagram outlines a general workflow for safely handling potentially hazardous aniline compounds in a research setting.

Caption: Safe handling workflow for hazardous chemicals.

Logical Relationship for Hazard Assessment

This diagram illustrates a simplified decision-making process for assessing the hazards of a chemical for which limited data is available.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 124185-34-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. angenechemical.com [angenechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. 2,3-Difluoroaniline 98 4519-40-8 [sigmaaldrich.com]

- 7. 2-Fluoro-6-(trifluoromethyl)aniline 98 144851-61-6 [sigmaaldrich.com]

- 8. 2,3-Difluoroaniline 98 4519-40-8 [sigmaaldrich.com]

- 9. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

Proposed Synthetic Route for 2,3-Difluoro-6-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the initial synthesis and isolation of 2,3-Difluoro-6-(trifluoromethyl)aniline, a compound of interest for pharmaceutical and agrochemical research. Due to the absence of a publicly available, established protocol for this specific molecule, this document details a feasible multi-step synthesis based on well-established organic chemistry transformations. The proposed route starts from the commercially available 2,3-difluoroaniline and involves protection of the amino group, regioselective ortho-iodination, copper-mediated trifluoromethylation, and subsequent deprotection to yield the target compound. This guide provides detailed, step-by-step experimental protocols for each reaction, a summary of expected quantitative data, and visualizations of the synthetic pathway and experimental workflow to aid researchers in the practical execution of this synthesis.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The target molecule, this compound, incorporates three key fluorine-containing moieties on an aniline scaffold, making it a potentially valuable building block for the synthesis of novel bioactive compounds. This guide presents a comprehensive, proposed synthetic strategy to access this compound, providing researchers with the necessary details to undertake its synthesis in a laboratory setting.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a four-step process commencing with 2,3-difluoroaniline. The key transformations include the protection of the amine, directed ortho-iodination, introduction of the trifluoromethyl group, and final deprotection.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of N-(2,3-Difluorophenyl)pivalamide (Protection)

This step involves the protection of the amino group of 2,3-difluoroaniline with a pivaloyl group to prevent unwanted side reactions in subsequent steps.

Methodology: To a solution of 2,3-difluoroaniline (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, pyridine (1.2 eq) is added, followed by the dropwise addition of pivaloyl chloride (1.1 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with 1 M HCl, saturated NaHCO3 solution, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-(2,3-difluorophenyl)pivalamide.

Step 2: Synthesis of N-(2,3-Difluoro-6-iodophenyl)pivalamide (Ortho-iodination)

This step utilizes directed ortho-lithiation to regioselectively introduce an iodine atom at the 6-position of the protected aniline.

Methodology: To a solution of N-(2,3-difluorophenyl)pivalamide (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under a nitrogen atmosphere, a solution of sec-butyllithium (s-BuLi, 2.2 eq) in cyclohexane is added dropwise. The mixture is stirred at -78 °C for 1 hour. A solution of iodine (2.5 eq) in anhydrous THF is then added dropwise at -78 °C. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of Na2S2O3. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography to yield N-(2,3-difluoro-6-iodophenyl)pivalamide.

Step 3: Synthesis of N-(2,3-Difluoro-6-(trifluoromethyl)phenyl)pivalamide (Trifluoromethylation)

A copper-mediated trifluoromethylation reaction is employed to convert the aryl iodide to the corresponding trifluoromethyl derivative.

Methodology: In a sealed tube, N-(2,3-difluoro-6-iodophenyl)pivalamide (1.0 eq), copper(I) iodide (CuI, 2.0 eq), and potassium fluoride (KF, 2.0 eq) are combined. The tube is evacuated and backfilled with nitrogen. Anhydrous N-methyl-2-pyrrolidone (NMP, 0.2 M) and trifluoromethyltrimethylsilane (TMSCF3, 2.0 eq) are added. The reaction mixture is heated to 80 °C and stirred for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by column chromatography to give N-(2,3-difluoro-6-(trifluoromethyl)phenyl)pivalamide.

Step 4: Synthesis of this compound (Deprotection)

The final step is the acidic hydrolysis of the pivaloyl protecting group to yield the target aniline.

Methodology: A mixture of N-(2,3-difluoro-6-(trifluoromethyl)phenyl)pivalamide (1.0 eq) and 6 M hydrochloric acid (10 volumes) is heated to reflux for 12 hours. After cooling to room temperature, the reaction mixture is neutralized with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound.

Quantitative Data Summary

The following table summarizes the expected molecular weights, molar equivalents, and estimated yields for each step of the synthesis. The yields are estimated based on similar transformations reported in the chemical literature.

| Step | Reactant | Product | MW ( g/mol ) | Equivalents | Estimated Yield (%) |

| 1 | 2,3-Difluoroaniline | N-(2,3-Difluorophenyl)pivalamide | 129.11 | 1.0 | 90-95 |

| 2 | N-(2,3-Difluorophenyl)pivalamide | N-(2,3-Difluoro-6-iodophenyl)pivalamide | 213.24 | 1.0 | 75-85 |

| 3 | N-(2,3-Difluoro-6-iodophenyl)pivalamide | N-(2,3-Difluoro-6-(trifluoromethyl)phenyl)pivalamide | 339.13 | 1.0 | 60-70 |

| 4 | N-(2,3-Difluoro-6-(trifluoromethyl)phenyl)pivalamide | This compound | 281.23 | 1.0 | 85-95 |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for one of the key steps, the ortho-iodination reaction.

Figure 2: Workflow for the ortho-iodination of N-(2,3-difluorophenyl)pivalamide.

Safety Considerations

-

Pivaloyl chloride is corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

sec-Butyllithium (s-BuLi) is a pyrophoric reagent. It should be handled under an inert atmosphere using syringe techniques.

-

Iodine is corrosive and can cause stains. Handle with care.

-

Trifluoromethyltrimethylsilane (TMSCF3) is volatile and should be handled in a well-ventilated fume hood.

-

N-methyl-2-pyrrolidone (NMP) is a reproductive toxin. Avoid inhalation and skin contact.

-

Hydrochloric acid is highly corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for each experimental step.

Conclusion

This technical guide provides a detailed, plausible, and actionable synthetic route for the preparation of this compound. By following the outlined experimental protocols and adhering to the necessary safety precautions, researchers should be able to successfully synthesize this valuable fluorinated building block for further investigation in drug discovery and materials science applications.

Methodological & Application

Application Notes and Protocols: The Role of 2,3-Difluoro-6-(trifluoromethyl)aniline in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic compounds, particularly those containing trifluoromethyl groups, are of significant interest in the agrochemical industry due to their enhanced biological activity, metabolic stability, and lipophilicity. The strategic introduction of fluorine atoms into a molecule can profoundly influence its efficacy as a herbicide, fungicide, or insecticide. While a vast body of research exists on various fluorinated anilines as key building blocks in pesticide synthesis, specific applications of 2,3-Difluoro-6-(trifluoromethyl)aniline in commercially available agrochemicals are not extensively documented in publicly available literature. However, based on the known reactivity of anilines and the demonstrated bioactivity of structurally related compounds, we can explore its potential applications and provide protocols for key synthetic transformations.

This document provides an overview of the potential uses of this compound in the synthesis of novel agrochemicals, drawing parallels from established synthetic routes for other fluorinated aniline derivatives.

Potential Applications in Agrochemical Synthesis

This compound serves as a versatile synthon for the introduction of a highly fluorinated phenyl moiety into a target molecule. Its primary amine group is a key functional handle for a variety of chemical transformations.

Synthesis of Novel Amide and Diamide Agrochemicals

The amine group of this compound can readily react with carboxylic acids or their derivatives to form amides. This is a common strategy in the development of new pesticides. For instance, novel meta-diamide compounds have shown significant insecticidal activity.[1] While not using the exact starting material of interest, the synthetic principle remains the same.

Potential Synthetic Pathway:

Caption: General workflow for the synthesis and screening of novel amide-based agrochemicals.

Precursor for Heterocyclic Agrochemicals

Anilines are common precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which form the core structure of many successful agrochemicals. For example, pyrazole-based insecticides are synthesized from aniline derivatives.[2]

Potential Application in Heterocycle Synthesis:

This compound could be utilized in condensation reactions with diketones or other suitable reagents to form heterocyclic cores like pyrazoles, pyridines, or pyrimidines. These heterocycles could then be further functionalized to generate libraries of compounds for biological screening.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Amide Derivative

Objective: To synthesize an N-(2,3-difluoro-6-(trifluoromethyl)phenyl)amide.

Materials:

-

This compound

-

Aryl or alkyl carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride or oxalyl chloride (1.2 eq) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

-

Amide Coupling:

-

In a separate flask, dissolve this compound (1.0 eq) and a base such as TEA or DIPEA (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Slowly add a solution of the crude acid chloride (1.1 eq) in anhydrous DCM to the aniline solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, or until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

-

Data on Structurally Related Compounds

To illustrate the potential of this class of compounds, the following table summarizes the biological activity of agrochemicals derived from other trifluoromethyl-substituted anilines.

| Compound Class | Starting Aniline Derivative | Target Organism | Biological Activity | Reference |

| Diamide Insecticide | 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline | Plutella xylostella | 97.67% mortality at 1 mg L⁻¹ | [1] |

| Amide Fungicide | 2,6-Dichloro-4-(trifluoromethyl)phenylamine | Colletotrichum acutatum, Phomopsis viticola | Strong antifungal activity | [3] |

| Pyridazinone Herbicide | α,α,α-trifluoro-m-toluidine | Barnyardgrass, Rape | Herbicidal activity at 300 g ha⁻¹ | [4] |

Signaling Pathways and Experimental Workflows

The development of novel agrochemicals from building blocks like this compound follows a structured workflow from synthesis to biological evaluation.

Caption: A typical workflow for the discovery of new agrochemicals.

Conclusion

While direct, documented applications of this compound in the synthesis of commercialized agrochemicals are scarce in the reviewed literature, its structural motifs are highly relevant to modern pesticide design. The presence of both difluoro and trifluoromethyl groups on the aniline ring suggests that derivatives of this compound could exhibit potent biological activities. Researchers are encouraged to utilize this building block in the synthesis of novel amides, heterocycles, and other compound classes to explore their potential as next-generation agrochemicals. The provided protocols and workflows offer a foundational approach for such discovery efforts.

References

- 1. scielo.br [scielo.br]

- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 2,3-Difluoro-6-(trifluoromethyl)aniline as a Versatile Building Block for Heterocyclic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,3-Difluoro-6-(trifluoromethyl)aniline is a highly functionalized aromatic amine. The presence of three electron-withdrawing groups (two fluoro, one trifluoromethyl) significantly influences its chemical reactivity and the properties of its derivatives. These substitutions can enhance metabolic stability, lipophilicity, and binding affinity of the final compounds, making this aniline a valuable building block in medicinal chemistry and agrochemical research. While direct, published applications for this specific starting material are not extensively documented, its structure is ideally suited for the synthesis of complex, fluorine-rich heterocyclic systems.

This document provides detailed protocols for a representative application: the synthesis of highly substituted pyrazoles. The pyrazole scaffold is a "privileged structure" found in numerous pharmaceuticals, including celecoxib (a COX-2 inhibitor). The following protocols are based on well-established, robust chemical transformations for structurally similar anilines and serve as a practical guide for researchers.[1][2]

Application 1: Synthesis of Substituted 1,3,5-Triaryl Pyrazoles

A primary application for arylamines like this compound is in the synthesis of N-aryl pyrazoles. This is typically achieved through a two-step sequence: conversion of the aniline to the corresponding arylhydrazine, followed by a cyclocondensation reaction with a 1,3-dicarbonyl compound (Knorr pyrazole synthesis).[2][3]

Overall Synthetic Workflow:

References

Application Notes and Protocols: Acylation of 2,3-Difluoro-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of anilines is a fundamental transformation in organic synthesis, yielding amides that are prevalent in pharmaceuticals, agrochemicals, and materials science. The substrate, 2,3-difluoro-6-(trifluoromethyl)aniline, presents a significant synthetic challenge due to the presence of three strongly electron-withdrawing groups on the aromatic ring. These substituents severely decrease the nucleophilicity of the amino group, rendering it substantially less reactive towards electrophilic acylating agents compared to simpler anilines.

These application notes provide a comprehensive guide to the reaction of this compound with acyl chlorides. Given the deactivated nature of the starting material, standard acylation protocols may prove ineffective. Therefore, this document outlines a generalized protocol employing forcing conditions and catalytic activation, discusses key considerations for reaction optimization, and suggests alternative methods for amide bond formation.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group to form the corresponding N-(2,3-difluoro-6-(trifluoromethyl)phenyl) amide. Due to the low nucleophilicity of the aniline, the reaction often requires elevated temperatures and the use of a base to neutralize the HCl generated in situ, which would otherwise protonate and further deactivate the starting aniline. A nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can be employed to accelerate the reaction by forming a highly reactive acylpyridinium intermediate.

General Reaction Workflow

Caption: General workflow for the acylation of this compound.

Experimental Protocols

Protocol 1: General Procedure for the Acylation with Acyl Chlorides

This protocol is a starting point and may require optimization for different acyl chlorides.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 - 1.5 equivalents)

-

Anhydrous pyridine or triethylamine (2.0 - 3.0 equivalents)

-

4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equivalents) (Optional, but recommended)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Toluene)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.

-

Add the base (pyridine or triethylamine) and the catalytic amount of DMAP to the solution and stir until all solids are dissolved.

-

Slowly add the acyl chloride to the stirred solution at room temperature.

-

Heat the reaction mixture to a temperature between 50 °C and the reflux temperature of the solvent.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water or a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Alternative Amide Synthesis using Coupling Reagents

For particularly unreactive acyl chlorides or when the above protocol fails, the use of peptide coupling reagents can be an effective alternative. This method avoids the generation of HCl.

Materials:

-

This compound

-

Carboxylic acid (1.0 equivalent)

-

Coupling reagent (e.g., EDC, HATU, HBTU) (1.1 - 1.5 equivalents)

-

Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2.0 - 3.0 equivalents)

-

Anhydrous aprotic solvent (e.g., DMF or DCM)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the coupling reagent (e.g., EDC) and an activator (e.g., HOBt, if required) and stir for 15-30 minutes at room temperature to form the activated ester.

-

In a separate flask, dissolve this compound (1.0 equivalent) and the base (e.g., DIPEA) in the same solvent.

-

Add the solution of the aniline and base to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.

-

Perform an aqueous work-up and purification as described in Protocol 1.

Data Presentation

Due to the challenging nature of this reaction, yields can vary significantly depending on the specific acyl chloride used and the reaction conditions. Researchers should meticulously record their experimental data. A template for data collection is provided below.

| Entry | Acyl Chloride | Base (equiv.) | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

| 1 | Benzoyl Chloride | Pyridine (2.0) | DMAP (0.1) | Toluene | 100 | 24 | Example Entry | ||

| 2 | Acetyl Chloride | Triethylamine (3.0) | - | DCM | 40 | 48 | |||

| 3 | |||||||||

| 4 |

Troubleshooting and Optimization

-

Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, extending the reaction time, or using a higher boiling point solvent. Increasing the equivalents of the acyl chloride and/or the base may also be beneficial. The addition of a catalytic amount of DMAP is highly recommended if not already included.

-

Side Reactions: The formation of byproducts may occur at elevated temperatures. Careful monitoring of the reaction is crucial. If significant decomposition is observed, a lower reaction temperature or the use of a more selective coupling reagent (Protocol 2) should be considered.

-

Purification Challenges: The polarity of the resulting amide will depend on the nature of the acyl group. A suitable solvent system for column chromatography should be determined by TLC analysis.

Logical Relationship of Reaction Components and Steps

Caption: Key components and their roles in the acylation reaction.

Conclusion

The acylation of this compound is a non-trivial synthetic step that requires careful consideration of reaction conditions. The protocols and guidelines presented here offer a rational starting point for researchers. Systematic optimization of the reaction parameters is crucial for achieving satisfactory yields and purity of the desired amide products. For particularly challenging substrates, alternative amide bond forming strategies utilizing modern coupling reagents should be explored.

Application Notes and Protocols for N-alkylation of 2,3-Difluoro-6-(trifluoromethyl)aniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Difluoro-6-(trifluoromethyl)aniline is an important building block in the synthesis of novel pharmaceuticals and agrochemicals. The presence of multiple electron-withdrawing groups (two fluorine atoms and a trifluoromethyl group) significantly modulates the electronic properties of the aniline ring, influencing the reactivity of the amine group. N-alkylation of this aniline derivative introduces molecular diversity, allowing for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and biological activity. This document provides a detailed protocol for the N-alkylation of this compound using a classical approach with alkyl halides and an overview of alternative catalytic methods.

Reaction Principle

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon of an alkylating agent, typically an alkyl halide. Due to the decreased nucleophilicity of the aniline nitrogen caused by the strong electron-withdrawing substituents, moderately forcing reaction conditions, such as elevated temperatures and the use of a suitable base, are often necessary to drive the reaction to completion. The base is crucial for deprotonating the resulting ammonium salt, regenerating the neutral N-alkylated product and preventing side reactions.

Experimental Protocols

Method 1: Classical N-Alkylation with Alkyl Halides

This protocol is adapted from established methods for the N-alkylation of electron-deficient anilines.[1]

Materials and Reagents:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Addition of Base: Add anhydrous potassium carbonate (2.0 - 3.0 eq) or cesium carbonate (1.5 - 2.0 eq) to the flask.

-

Solvent Addition: Add a suitable anhydrous solvent, such as DMF or MeCN, to achieve a concentration of 0.1-0.5 M with respect to the aniline.

-

Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1 - 1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-100 °C and stir for 4-24 hours. The optimal temperature and reaction time will depend on the reactivity of the alkyl halide.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the N-alkylated product should appear.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-alkylated product.

-

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry).

Method 2: Alternative Catalytic N-Alkylation with Alcohols

Transition metal-catalyzed N-alkylation using alcohols as alkylating agents offers a more atom-economical and environmentally benign alternative.[2][3][4] These methods often proceed via a "borrowing hydrogen" mechanism.

General Concept:

A metal catalyst (e.g., based on Ni, Ru, or Zn) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[3] This aldehyde then undergoes a condensation reaction with the aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product and regenerate the catalyst.

Typical Reaction Components:

-

Aniline: this compound

-

Alkylating Agent: Primary or secondary alcohol

-

Catalyst: e.g., NiBr₂ with a ligand like 1,10-phenanthroline[2], or a Ruthenium complex such as [RuCl₂(p-cymene)]₂ with a dppf-type ligand.[3]

-

Conditions: Elevated temperatures (typically 100-140 °C).

Researchers interested in these methods should consult the primary literature for specific catalyst preparation and detailed reaction conditions.[2][3][4]

Data Presentation

The following table summarizes typical reaction parameters for the classical N-alkylation of an electron-deficient aniline. The expected yield can vary significantly based on the specific alkylating agent and reaction optimization.

| Parameter | Condition | Notes |

| Substrate | This compound | 1.0 equivalent |

| Alkylating Agent | Alkyl Halide (e.g., R-I, R-Br) | 1.1 - 1.5 equivalents |

| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 eq (K₂CO₃), 1.5 - 2.0 eq (Cs₂CO₃) |

| Solvent | Anhydrous DMF or MeCN | 0.1 - 0.5 M concentration |

| Temperature | 60 - 100 °C | Higher temperatures may be needed for less reactive halides. |

| Reaction Time | 4 - 24 hours | Monitor by TLC for completion. |

| Typical Work-up | Aqueous extraction with EtOAc | Standard procedure to remove salts and solvent. |

| Purification | Flash Column Chromatography | Necessary to isolate the pure product. |

| Expected Yield | Moderate to Good | Highly dependent on the substrate and reaction conditions. |

Troubleshooting

-

No or Slow Reaction:

-

Increase the reaction temperature.

-

Use a more reactive alkylating agent (Iodide > Bromide > Chloride).

-

Switch to a stronger base (e.g., Cs₂CO₃ is more effective than K₂CO₃).

-

Ensure all reagents and solvents are anhydrous.

-

-

Formation of Dialkylated Product:

-

Use a smaller excess of the alkylating agent (e.g., 1.05 - 1.1 eq).

-

Add the alkylating agent slowly at a lower temperature.

-

-

Decomposition of Starting Material:

-

Lower the reaction temperature.

-

Ensure the reaction is performed under an inert atmosphere (e.g., N₂ or Ar) if the substrate is sensitive to air or moisture at high temperatures.

-

Mandatory Visualization

Caption: Workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Ingredients from 2,3-Difluoro-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. The starting material, 2,3-Difluoro-6-(trifluoromethyl)aniline, presents a unique combination of these features, making it a highly valuable building block for the synthesis of novel pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the synthesis of a novel anilinopyrimidine-based kinase inhibitor from this versatile starting material, targeting the Janus Kinase (JAK) signaling pathway, which is implicated in various inflammatory diseases and cancers.

Synthesis of a Novel Anilinopyrimidine Kinase Inhibitor

The anilinopyrimidine scaffold is a privileged structure in the design of kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The following protocol outlines a plausible and robust synthetic route to a novel 2-(2,3-Difluoro-6-(trifluoromethyl)anilino)-6-methylpyrimidin-4-ol, a potential JAK inhibitor.

Reaction Scheme

Application Notes and Protocols for the Derivatization of 2,3-Difluoro-6-(trifluoromethyl)aniline in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-6-(trifluoromethyl)aniline is a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The strategic incorporation of fluorine atoms and a trifluoromethyl group imparts unique physicochemical properties to drug candidates, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make derivatives of this aniline scaffold promising candidates for various therapeutic areas, particularly as kinase inhibitors and antimicrobial agents.

This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on N-acylation and Suzuki-Miyaura cross-coupling reactions. These transformations allow for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Derivatization Strategies

The primary amino group of this compound serves as a key handle for various derivatization reactions. Two of the most common and versatile strategies are N-acylation to form amides and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or heteroaryl groups.

N-Acylation

N-acylation is a fundamental transformation that introduces an amide functionality, a common feature in many drug molecules. This modification can modulate the electronic properties, conformation, and hydrogen bonding capabilities of the parent molecule, significantly impacting its biological activity.

Suzuki-Miyaura Cross-Coupling